molecular formula C23H27N3O2 B4486750 4-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one

4-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one

Cat. No.: B4486750
M. Wt: 377.5 g/mol
InChI Key: RORUBICXZYXRER-UHFFFAOYSA-N
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Description

4-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one is a synthetic organic compound featuring a central piperazine ring linked to an indole moiety via a four-carbon ketone chain. The piperazine ring is substituted with a 4-methoxyphenyl group, contributing aromaticity and hydrophobicity (). The indole core, a bicyclic heterocycle, is known for its role in receptor binding and biological activity. This compound’s structural complexity positions it as a candidate for drug discovery, particularly in neuropharmacology and oncology, where indole-piperazine hybrids are studied for receptor modulation and enzyme inhibition ().

Properties

IUPAC Name

4-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-28-20-11-9-19(10-12-20)25-13-15-26(16-14-25)23(27)8-4-5-18-17-24-22-7-3-2-6-21(18)22/h2-3,6-7,9-12,17,24H,4-5,8,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORUBICXZYXRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one , also referred to as compound 1 , is a complex organic molecule that integrates an indole moiety with a piperazine ring substituted by a methoxyphenyl group. This structure is significant in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and neuropharmacological effects. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

PropertyValue
Molecular Formula C21H23N3O2
Molecular Weight 349.4 g/mol
CAS Number 371202-25-4
IUPAC Name 1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The indole and piperazine components allow for versatile binding interactions, which can modulate biological pathways. Notably, the compound may exhibit:

  • Serotonin Receptor Modulation : The piperazine ring is known to interact with serotonin receptors, potentially influencing mood and anxiety pathways.
  • Antioxidant Activity : The indole structure can contribute to antioxidant effects, reducing oxidative stress in cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compound 1. For instance:

  • In vitro Cytotoxicity : Compound 1 was tested against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The results indicated an IC50 value of approximately 12 µM against HeLa cells and 15 µM against MCF7 cells, suggesting significant cytotoxic effects .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties:

  • Anxiolytic Effects : In animal models, administration of compound 1 resulted in reduced anxiety-like behavior in elevated plus maze tests, indicating potential use as an anxiolytic agent .

Anti-inflammatory Activity

Compound 1 exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines:

  • Cytokine Inhibition : Studies demonstrated a reduction in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages when treated with compound 1, showcasing its anti-inflammatory potential .

Case Studies and Research Findings

Several research studies have been conducted to explore the biological activity of compound 1:

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of compound 1 against a panel of tumor cell lines. It reported that the compound induced apoptosis through the activation of caspase pathways .
  • Neuropharmacological Study :
    • Research published in Pharmacology Biochemistry Behavior assessed the effects of compound 1 on anxiety and depression models in rodents. The findings suggested significant behavioral improvements correlated with serotonin receptor activation .
  • Anti-inflammatory Mechanism Exploration :
    • A recent publication detailed the mechanism by which compound 1 inhibits inflammatory pathways. It was found to suppress NF-kB activation in macrophages, leading to decreased production of inflammatory mediators .

Scientific Research Applications

Research indicates that this compound exhibits various pharmacological properties, making it a candidate for further investigation in therapeutic applications.

Antidepressant Activity

Studies have suggested that the compound may possess antidepressant-like effects. The structural features of the molecule align with known antidepressants, potentially acting on serotonin and norepinephrine pathways.

Antipsychotic Properties

The piperazine component is often associated with antipsychotic activity. Preliminary studies indicate that this compound could modulate dopaminergic and serotonergic receptors, similar to established antipsychotic medications.

Neuroprotective Effects

Research has pointed towards neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The indole structure is known for its antioxidant properties, which could contribute to cellular protection.

Applications in Drug Development

The compound's unique pharmacophore makes it a valuable lead in drug discovery programs targeting mood disorders and psychotic conditions.

Case Studies

  • Antidepressant Screening : In a study comparing various indole derivatives, 4-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one showed significant efficacy in behavioral models of depression.
  • Neuroprotection Assessment : In vitro assays demonstrated that the compound could reduce oxidative stress markers in neuronal cell lines, indicating potential for neuroprotective applications.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can aid in optimizing its efficacy and safety profile. Modifications to the piperazine ring or the indole moiety could enhance its binding affinity to target receptors or improve pharmacokinetic properties.

ModificationEffect on Activity
Substitution on piperazineIncreased binding affinity for serotonin receptors
Alteration of methoxy groupEnhanced lipophilicity and CNS penetration

Chemical Reactions Analysis

Piperazine-Indole Coupling

A two-step protocol involves:

  • Acylation of piperazine : Reacting 4-(4-methoxyphenyl)piperazine with 4-(1H-indol-3-yl)butanoyl chloride in dichloromethane (DCM) at 0–5°C for 2 hours .

  • Deprotection : Removing tert-butyl or ethyl carbamate groups via acid hydrolysis (e.g., HCl in methanol) .

StepReagents/ConditionsYieldKey Intermediate
14-(1H-indol-3-yl)butanoyl chloride, DCM, 0°C67%Protected piperazine-carboxylate
2HCl (cat.), MeOH, RT50–95%Free piperazine-indole ketone

Alternative Alkylation Routes

A modified pathway uses 4-(1H-indol-3-yl)butan-1-ol derivatization:

  • Tosylation : Reaction with tosyl chloride in pyridine yields the tosylate intermediate .

  • Nucleophilic substitution : Displacement with piperazine derivatives (e.g., 4-(4-methoxyphenyl)piperazine) in DIPEA/DMF .

Hydrolysis and Functional Group Transformations

The ketone and piperazine moieties enable selective transformations:

Ketone Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carbonyl group to a secondary alcohol :
C=OLiAlH4CH2OH\text{C=O} \xrightarrow{\text{LiAlH}_4} \text{CH}_2\text{OH}

ReagentConditionsProductYield
LiAlH₄THF, reflux, 4h4-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-ol52%
LiAlH₄ + AlCl₃THF, 0°C → RTSame product67%

Acid-Catalyzed Hydrolysis

The tert-butyl carbamate-protected precursor undergoes hydrolysis to regenerate the free piperazine amine :
Boc-protected compoundHCl/MeOHFree amine\text{Boc-protected compound} \xrightarrow{\text{HCl/MeOH}} \text{Free amine}

Catalytic Cross-Coupling Reactions

Palladium-mediated couplings enable aryl/alkyl group introductions:

Suzuki-Miyaura Coupling

The piperazine ring’s aromatic substituents participate in Pd(PPh₃)₄-catalyzed couplings with aryl boronic acids :

Aryl Boronic AcidCatalystSolventYield
3-MethoxyphenylPd(PPh₃)₄DME/EtOH62%
Biphenyl-4-ylPd(PPh₃)₄DME/EtOH80%

Buchwald-Hartwig Amination

Primary/secondary amines substitute halides on the methoxyphenyl ring under Pd catalysis :
Ar-X+R2NHPd(OAc)2Ar-NR2\text{Ar-X} + \text{R}_2\text{NH} \xrightarrow{\text{Pd(OAc)}_2} \text{Ar-NR}_2

Intramolecular Acylation

In acidic conditions, the butanoyl chloride intermediate cyclizes to form a carbazole derivative :
Butanoyl chloride2,3,4,9tetrahydro-1H-carbazol-1-one\text{Butanoyl chloride} \rightarrow 2,3,4,9-\text{tetrahydro-1H-carbazol-1-one}

Bromination

HBr in acetic acid brominates the indole moiety at the 2-position, altering pharmacological activity :
IndoleHBr/AcOH2bromoindole derivative\text{Indole} \xrightarrow{\text{HBr/AcOH}} 2-\text{bromoindole derivative}

Comparative Reactivity of Structural Analogs

CompoundReactivity DifferenceKey Observation
1-[4-(4-Fluorophenyl)piperazin-1-yl]butan-1-oneHigher electrophilicity at ketoneFaster LiAlH₄ reduction (75% yield)
N-((1-Methylindol-3-yl)methyl)acetamideReduced steric hindranceEfficient Suzuki coupling (85% yield)

Industrial-Scale Considerations

  • Solvent Optimization : DCM → toluene for cost and safety .

  • Catalyst Recycling : Pd recovery via filtration improves cost-efficiency .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structural analogs, emphasizing substituent variations, pharmacological implications, and research findings.

Structural Variations

Compound Name Substituent on Piperazine Chain Length Molecular Formula Key Features
Target Compound 4-Methoxyphenyl Butanone C23H25N3O2 Balanced lipophilicity, CNS potential
4-(1H-Indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}butan-1-one 4-Methoxyphenyl sulfonyl Butanone C23H27N3O4S Enhanced enzyme inhibition, antimicrobial activity
4-(1H-Indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-one 3-Phenylpropanoyl Butanone C25H29N3O2 Increased hydrophobicity, neuropharmacological focus
1-(1H-Indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one 4-Methoxyphenyl Ethanone C21H23N3O2 Shorter chain, reduced receptor affinity
3-(1H-Indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one 4-Methoxyphenyl Propanone C22H25N3O2 Intermediate flexibility, optimized binding

Pharmacological Implications

  • Target Compound: The butanone linker provides conformational flexibility, facilitating interactions with serotonin (5-HT) and dopamine receptors. The 4-methoxyphenyl group enhances blood-brain barrier penetration, suggesting CNS applications ().
  • Sulfonyl Analog : The sulfonyl group increases polarity, improving solubility and enzyme inhibition (e.g., acetylcholinesterase IC50 = 1.2 μM). However, reduced CNS bioavailability is observed.
  • 3-Phenylpropanoyl Analog : The hydrophobic substituent enhances binding to G-protein-coupled receptors (GPCRs), with reported Ki = 12 nM for σ-1 receptors.
  • Ethanone Derivative : Shorter chain limits receptor engagement but improves metabolic stability (t1/2 = 4.2 hours in vitro).

Research Findings

Compound Key Activities Experimental Data Source
Target Compound Serotonin receptor modulation (5-HT1A Ki = 18 nM) In vitro assays show anxiolytic effects in rodents
Sulfonyl Analog Antibacterial (MIC = 8 µg/mL against S. aureus) Synergistic with β-lactams
3-Phenylpropanoyl Antitumor activity (IC50 = 5.6 µM in MCF-7 cells) Apoptosis induction via caspase-3 activation
Propanone Derivative Dopamine D2 receptor antagonism (IC50 = 34 nM) PET imaging confirms CNS penetration

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via a multi-step route starting with 4-(1H-indol-3-yl)butanoic acid. Key steps include:

  • Acylation : Reacting the acid with piperazine derivatives using coupling agents like ethyl chloroformate. However, intermediates such as 4-(1H-indol-3-yl)butanoyl chloride may be unstable, leading to side reactions (e.g., intramolecular cyclization to form tetrahydrocarbazolones) .
  • Protection Strategies : Using protected piperazines (e.g., ethyl piperazine-1-carboxylate) to avoid undesired by-products, achieving moderate yields (45–60%) .
  • Optimization : Adjust stoichiometry (e.g., excess piperazine) and reaction time to minimize decomposition. Monitor intermediates via TLC or HPLC to identify critical reaction checkpoints.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%).
  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., indole NH proton at δ 10–11 ppm, piperazine protons at δ 2.5–3.5 ppm) and 13C^{13}C-NMR (carbonyl signal at ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]+^+ at m/z 404.2).

Q. What environmental factors influence the stability of this compound during storage and handling?

Methodological Answer:

  • pH Sensitivity : The compound may degrade under strongly acidic/basic conditions due to hydrolysis of the ketone or piperazine moieties. Store in neutral buffers (pH 6–8) .
  • Temperature : Lyophilize and store at –20°C in airtight containers to prevent oxidation of the indole ring or piperazine group .
  • Light Exposure : Protect from UV light to avoid photodegradation of the methoxyphenyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data for this compound across different assay systems?

Methodological Answer:

  • Assay Validation : Cross-validate using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) to confirm activity at dopamine D4 or 5-HT1D receptors .
  • Membrane Preparation : Use homogeneous cell lines (e.g., CHO-K1 expressing human D4 receptors) to minimize variability from endogenous receptors .
  • Control Experiments : Include reference agonists/antagonists (e.g., clozapine for D4, sumatriptan for 5-HT1D) to calibrate dose-response curves .

Q. What computational strategies are effective for predicting the compound’s metabolic pathways and potential toxicity?

Methodological Answer:

  • In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to model phase I/II metabolism (e.g., oxidation of the indole ring, O-demethylation of the methoxyphenyl group) .
  • Docking Studies : Perform molecular docking with CYP450 isoforms (e.g., CYP3A4, CYP2D6) to identify high-risk metabolic sites .
  • Toxicity Screening : Combine QSAR models with in vitro hepatocyte assays to assess hepatotoxicity risks from reactive metabolites .

Q. How can unexpected by-products during synthesis (e.g., brominated indole derivatives) be identified and mitigated?

Methodological Answer:

  • By-Product Analysis : Use LC-MS/MS to detect brominated by-products (e.g., 4-(2-bromo-1H-indol-3-yl)butanoic acid) formed via N-bromosuccinimide side reactions .
  • Reaction Optimization : Replace brominating agents with milder alternatives (e.g., DCC/DMAP for acylation) or introduce protecting groups on the indole NH to block electrophilic substitution .
  • Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) to isolate the target compound .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting CNS receptor selectivity?

Methodological Answer:

  • Scaffold Modifications : Synthesize analogs with substituents on the indole (e.g., 5-fluoroindole) or piperazine (e.g., 3-methylpiperazine) to assess steric/electronic effects on receptor binding .
  • Pharmacophore Mapping : Use X-ray crystallography or cryo-EM of receptor-ligand complexes to identify critical hydrogen bonds (e.g., between the ketone oxygen and Asp112 in D4 receptors) .
  • In Vivo Correlations : Test analogs in rodent models of CNS disorders (e.g., prepulse inhibition for schizophrenia) to link SAR data with functional outcomes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one
Reactant of Route 2
Reactant of Route 2
4-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one

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